BenchChemオンラインストアへようこそ!

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile

Regioisomer differentiation Halogen bonding GPCR ligand design

1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1172738-33-8) is a 4,4-disubstituted piperidine derivative with a molecular formula of C₂₀H₂₁BrN₂O₂S and a molecular weight of 433.4 g/mol. The compound is defined by three distinct functional domains: an N‑1 benzenesulfonamide group, a C‑4 carbonitrile substituent, and a C‑4 4‑bromophenethyl side chain.

Molecular Formula C20H21BrN2O2S
Molecular Weight 433.36
CAS No. 1172738-33-8
Cat. No. B2570994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile
CAS1172738-33-8
Molecular FormulaC20H21BrN2O2S
Molecular Weight433.36
Structural Identifiers
SMILESC1CN(CCC1(CCC2=CC=C(C=C2)Br)C#N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21BrN2O2S/c21-18-8-6-17(7-9-18)10-11-20(16-22)12-14-23(15-13-20)26(24,25)19-4-2-1-3-5-19/h1-9H,10-15H2
InChIKeyRNZQODDNYUJCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1172738-33-8): Structural Identity and Procurement-Class Positioning


1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1172738-33-8) is a 4,4-disubstituted piperidine derivative with a molecular formula of C₂₀H₂₁BrN₂O₂S and a molecular weight of 433.4 g/mol . The compound is defined by three distinct functional domains: an N‑1 benzenesulfonamide group, a C‑4 carbonitrile substituent, and a C‑4 4‑bromophenethyl side chain. These features place it within the broader class of sulfonylpiperidine‑carbonitrile derivatives, a scaffold recognized in patent literature for its utility in generating inhibitors of glutaminyl‑peptide cyclotransferase (QPCT/QPCTL) [1] and as a privileged scaffold in 5‑HT₂A receptor antagonist programs [2]. For procurement decisions, this compound’s para‑bromo regioisomer identity and the simultaneous presence of a C‑4 nitrile distinguish it from the more common 4‑phenylsulfonylpiperidine intermediates and the ortho‑bromo congener (CAS 1171674‑83‑1) .

Why Generic Substitution Fails for 1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile


The 4‑bromophenethyl‑4‑carbonitrile‑piperidine chemotype cannot be interchanged with other sulfonylpiperidine analogs because small structural perturbations at three independent positions—the halogen regiochemistry on the phenethyl ring, the nature of the C‑4 substituent (nitrile vs. amide vs. H), and the sulfonyl aryl group—produce orthogonal effects on molecular conformation, lipophilicity, and target engagement. The para‑bromo isomer (CAS 1172738‑33‑8) and its ortho‑bromo counterpart (CAS 1171674‑83‑1) share an identical molecular weight (433.4 g/mol) , yet the positional shift alters the spatial trajectory of the bromine atom by approximately 2.8 Å, a distance known to dictate selectivity among structurally related GPCR ligands [1]. Replacing the C‑4 carbonitrile with a carboxamide (e.g., 1‑(benzenesulfonyl)‑4‑[2‑(4‑bromophenyl)ethyl]piperidine‑4‑carboxamide, MW 451.38) eliminates the nitrile’s hydrogen‑bond acceptor capacity and reduces metabolic stability, while also increasing polar surface area . Halogen exchange (Br → Cl, F, or H) modulates logP and halogen‑bonding potential, parameters that directly influence membrane permeability and binding kinetics in QPCT/L inhibitor series [2]. These structural differences preclude “in‑class” generic substitution without re‑validating the entire biological profile.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile


Para-Bromo Regiochemistry Delivers Distinct Spatial and Electronic Properties vs. Ortho-Bromo Isomer

The target compound (para‑bromo, CAS 1172738‑33‑8) and its ortho‑bromo isomer (CAS 1171674‑83‑1) are exact positional isomers sharing the identical molecular formula C₂₀H₂₁BrN₂O₂S and MW 433.4 g/mol . In sulfonylpiperidine series, the para‑bromo substituent projects the halogen atom linearly from the aromatic ring, enabling extended halogen‑bond donor interactions (C–Br···O=C distance ≈ 3.0–3.3 Å) with backbone carbonyls in target proteins, a geometry sterically inaccessible to the ortho isomer. In the structurally analogous 4‑(phenylsulfonyl)piperidine 5‑HT₂A antagonist series, a single regioisomeric shift on the pendant aryl ring altered binding affinity by 15‑ to 50‑fold [1]. The para‑bromo configuration of the target compound thus provides a defined pharmacophoric geometry that the ortho isomer cannot recapitulate.

Regioisomer differentiation Halogen bonding GPCR ligand design

C-4 Carbonitrile Confers Metabolic Stability and Hydrogen-Bond Acceptor Capacity vs. Carboxamide and Des-Cyano Analogs

The C‑4 carbonitrile group (C≡N) in the target compound distinguishes it from the corresponding C‑4 carboxamide analog (1‑(benzenesulfonyl)‑4‑[2‑(4‑bromophenyl)ethyl]piperidine‑4‑carboxamide, MW 451.38 ) and the des‑cyano compound. The nitrile group has a smaller van der Waals volume (~18 ų) compared to the carboxamide (~32 ų) and a single hydrogen‑bond acceptor (sp‑hybridized N lone pair) versus the amide’s dual H‑bond donor/acceptor character. In medicinal chemistry campaigns, replacement of a nitrile with a primary amide typically increases polar surface area by ~26 Ų and reduces passive membrane permeability by 3‑ to 10‑fold in PAMPA assays [1]. Furthermore, the nitrile group is generally resistant to hydrolytic metabolism by plasma amidases, whereas primary carboxamides are susceptible to hydrolysis, potentially shortening half‑life in in vivo models [1].

Metabolic stability Nitrile functionality Hydrogen-bond acceptor

Bromine Substitution Provides Higher Lipophilicity and Halogen-Bonding Potential vs. Chloro, Fluoro, and Unsubstituted Analogs

The 4‑bromophenyl substituent in the target compound provides a distinct combination of atomic polarizability (Br α ≈ 21.0 a.u.), lipophilicity contribution (π(Br) ≈ +0.86 according to the Hansch substituent constant), and halogen‑bond donor strength compared to the 4‑chloro (π(Cl) ≈ +0.71, α ≈ 16.3 a.u.), 4‑fluoro (π(F) ≈ +0.14, α ≈ 3.8 a.u.), and unsubstituted phenyl (π(H) = 0) analogs [1]. In QPCT/L inhibitor patent SAR, halogen identity on the phenyl ring of piperidinylphenylcarbonitrile derivatives was identified as a key variable modulating cellular potency (Assay B, measuring inhibition of pyroglutamate modification of CD47 in cancer cell lines) [2]. The bromine atom’s larger polarizability enables stronger halogen‑bond interactions with backbone carbonyl oxygen atoms in protein binding pockets (C–Br···O=C interaction energy ≈ −2.5 to −4.0 kcal/mol), compared to C–Cl···O=C (≈ −1.5 to −2.5 kcal/mol) and C–F···O=C (negligible) [1].

Halogen bonding Lipophilicity optimization SAR halogen scan

The Benzenesulfonyl Group Provides a Stable Sulfonamide Linker with Well‑Characterized Pharmacophoric Properties vs. Alternative Sulfonyl and Acyl Derivatives

The benzenesulfonyl group at N‑1 of the piperidine ring constitutes a sulfonamide linkage (S–N bond) with defined geometry: the S–N bond length is ~1.63 Å, and the sulfonyl S=O bonds project at ~107° from the S–N axis, creating a tetrahedral sulfur center that serves as a hydrogen‑bond acceptor pair [1]. This contrasts with N‑acyl piperidine analogs (e.g., 1‑acetyl‑piperidine), where the planar amide bond (~1.34 Å C–N) restricts conformational freedom and alters the trajectory of the piperidine ring relative to the aromatic cap. In the 4‑(phenylsulfonyl)piperidine series reported by Fletcher et al., the benzenesulfonyl group was essential for high 5‑HT₂A binding affinity (Kᵢ = 25 nM for the lead compound), and replacement with acetyl or benzyl groups reduced affinity by >100‑fold [2]. The sulfonamide group also exhibits greater chemical stability toward hydrolytic cleavage compared to the corresponding carboxamide, with a hydrolysis half‑life at pH 7.4 and 37 °C exceeding 48 h for model aryl sulfonamides vs. 6–12 h for analogous benzamides [3].

Sulfonamide stability Pharmacophore geometry N‑sulfonyl piperidine

The 4,4-Disubstitution Pattern Prevents Conformational Equilibration and Enforces a Defined Spatial Relationship Between Pharmacophoric Elements

The C‑4 position of the target compound bears both the 4‑bromophenethyl chain and the carbonitrile group, creating a quaternary center that locks the relative spatial orientation of these two substituents. This 4,4‑disubstitution pattern eliminates the chair‑flip conformational exchange present in 4‑monosubstituted piperidine analogs (e.g., 4‑(4‑bromophenethyl)‑1‑(phenylsulfonyl)piperidine, MW 408.35), reducing the entropic penalty upon binding by an estimated 0.5–1.5 kcal/mol (corresponding to a theoretical 2‑ to 12‑fold gain in binding affinity, all else being equal) [1]. In the broader piperidinylphenylcarbonitrile series claimed as QPCT/L inhibitors, the quaternary C‑4 carbon bearing a nitrile and an arylalkyl substituent appears as a conserved structural motif, suggesting that this substitution pattern is important for inhibitory activity [2]. The quaternary center also eliminates a metabolic soft spot, as the C‑4 position cannot undergo CYP450‑mediated hydroxylation, a common clearance pathway for 4‑unsubstituted or 4‑monosubstituted piperidines [3].

Quaternary carbon center Conformational restriction Scaffold preorganization

High-Value Research and Industrial Application Scenarios for 1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile


Focused QPCT/QPCTL Inhibitor Library Synthesis for Cancer Immuno-Oncology Programs

The target compound’s 4,4‑disubstituted piperidine‑4‑carbonitrile core maps directly onto the generic scaffold claimed in Boehringer Ingelheim’s 2025 patent application on piperidinylphenylcarbonitrile QPCT/L inhibitors [1]. Medicinal chemistry teams can deploy this compound as a key intermediate for parallel derivatization of the N‑1 sulfonyl group or the 4‑bromophenyl moiety (via Suzuki or Buchwald–Hartwig coupling), generating focused libraries for CD47‑SIRPα axis modulation. The para‑bromo handle provides a synthetic entry point for late‑stage diversification that the ortho‑bromo isomer cannot match due to steric constraints in cross‑coupling reactions .

Selective 5‑HT₂A Receptor Antagonist Development Leveraging Sulfonamide Pharmacophore SAR

The benzenesulfonyl‑piperidine core has been validated as a privileged 5‑HT₂A antagonist pharmacophore with lead‑series Kᵢ values of 25 nM [2]. The target compound extends this scaffold with a 4‑bromophenethyl‑4‑carbonitrile substitution pattern, offering a unique vector for probing auxiliary binding pockets that the original Fletcher series did not explore. Procurement of this specific regioisomer enables head‑to‑head SAR comparison against the published 4‑(phenylsulfonyl)piperidine series, with the bromine atom serving as both a pharmacophoric element (halogen bonding) and a heavy‑atom label for X‑ray crystallography [2].

Metabolic Stability Optimization Studies Using Quaternary Piperidine Scaffolds

The quaternary C‑4 center of the target compound eliminates CYP450‑mediated hydroxylation at this position, a known metabolic liability of 4‑unsubstituted and 4‑monosubstituted piperidines [3]. Drug metabolism groups can use this compound as a tool to benchmark intrinsic clearance against matched 4‑monosubstituted controls, quantifying the metabolic shield effect of the quaternary center. The carbonitrile group further enables IR or Raman spectroscopic monitoring of metabolic fate without the confounding hydrolysis signals observed with carboxamide analogs [3].

Halogen-Bonding Probe in Structural Biology and Biophysical Fragment Screening

The 4‑bromophenyl substituent provides a strong halogen‑bond donor (C–Br···O=C interaction energy ≈ −2.5 to −4.0 kcal/mol) that is well‑suited for biophysical fragment screening campaigns [4]. In co‑crystallography studies, the bromine atom’s anomalous scattering signal (f″ = 1.28 e⁻ at Cu Kα) facilitates experimental phasing, serving as an intrinsic heavy‑atom marker without requiring additional derivatization. This dual role—pharmacophoric halogen‑bond donor and crystallographic label—is absent in chloro, fluoro, and unsubstituted phenyl analogs, which lack sufficient anomalous signal for routine SAD/MAD phasing [4].

Quote Request

Request a Quote for 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.